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  • Product: 4-methyl-1H-indazole-5-carbonitrile
  • CAS: 478837-29-5

Core Science & Biosynthesis

Foundational

The Strategic Synthesis and Significance of 4-Methyl-1H-indazole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Foreword: The Unseen Architect in Modern Medicinal Chemistry In the landscape of pharmaceutical research and development, the value of a molecular scaffold is often measured by its versatility and the biological activity...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architect in Modern Medicinal Chemistry

In the landscape of pharmaceutical research and development, the value of a molecular scaffold is often measured by its versatility and the biological activity it can impart. The indazole nucleus, a bicyclic heteroaromatic system, has steadily risen to prominence as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of numerous therapeutic agents, particularly in the realm of oncology. This guide delves into the discovery and history of a specific, yet crucial, derivative: 4-methyl-1H-indazole-5-carbonitrile. While not a therapeutic agent itself, this compound serves as a pivotal building block, an unseen architect, in the construction of complex and potent drug candidates. We will explore its synthesis, physicochemical properties, and its strategic application in the development of next-generation therapeutics, providing researchers and scientists with a comprehensive understanding of its role in the drug discovery pipeline.

The Genesis of a Key Intermediate: Discovery and Historical Context

The history of 4-methyl-1H-indazole-5-carbonitrile is intrinsically linked to the broader exploration of the indazole scaffold. The indazole ring system was first described by Emil Fischer in the late 19th century. However, the specific discovery of 4-methyl-1H-indazole-5-carbonitrile is not marked by a singular, seminal publication. Instead, its emergence is a testament to the evolution of synthetic organic chemistry and the increasing demand for specifically functionalized heterocyclic compounds in drug discovery programs.

Its development can be traced through the patent literature, where it often appears as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. While a definitive "discovery" paper is not readily apparent, its presence in numerous patents from the early 21st century onwards indicates its growing importance as a commercially valuable building block. The strategic placement of the methyl and cyano groups on the indazole core allows for a wide range of subsequent chemical modifications, making it a highly sought-after precursor for creating diverse chemical libraries for high-throughput screening.

Strategic Synthesis: A Multi-step Approach to a Privileged Scaffold

The synthesis of 4-methyl-1H-indazole-5-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While various synthetic routes to substituted indazoles exist, a common and logical approach to this specific molecule involves the construction of a suitably substituted benzene ring followed by cyclization to form the indazole core.

A plausible and efficient synthetic pathway is outlined below. This pathway is a composite of established organic chemistry principles and techniques frequently reported in the synthesis of analogous indazole derivatives.

Synthesis_Pathway A 2-Bromo-1,3-dimethylbenzene B 2-Bromo-1,3-dimethyl-4-nitrobenzene A->B Nitration (HNO3, H2SO4) C 2-Bromo-4-amino-1,3-dimethylbenzene B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D 4-Amino-2,6-dimethylbenzonitrile C->D Cyanation (e.g., CuCN, DMF) E 4-Methyl-1H-indazole-5-carbonitrile D->E Diazotization & Cyclization (NaNO2, HCl)

Figure 1: A representative synthetic pathway for 4-methyl-1H-indazole-5-carbonitrile.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for the synthesis of similar indazole derivatives. Researchers should always conduct a thorough risk assessment and optimize conditions for their specific laboratory setup.

Step 1: Nitration of 2-Bromo-1,3-dimethylbenzene

  • To a stirred solution of 2-bromo-1,3-dimethylbenzene in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction mixture is then carefully poured onto crushed ice, and the precipitated product, 2-bromo-1,3-dimethyl-4-nitrobenzene, is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of the Nitro Group

  • The 2-bromo-1,3-dimethyl-4-nitrobenzene is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst), is introduced.

  • The reaction is heated to reflux and monitored until the reduction is complete.

  • The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The resulting crude 2-bromo-4-amino-1,3-dimethylbenzene is purified by crystallization or column chromatography.

Step 3: Cyanation of the Aryl Bromide

  • The 2-bromo-4-amino-1,3-dimethylbenzene is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • Copper(I) cyanide is added, and the mixture is heated to an elevated temperature (e.g., 150-200°C) for several hours.

  • The progress of the reaction is monitored by an appropriate analytical technique.

  • Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • The product, 4-amino-2,6-dimethylbenzonitrile, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Diazotization and Intramolecular Cyclization

  • The 4-amino-2,6-dimethylbenzonitrile is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5°C.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

  • The resulting diazonium salt solution is then stirred at room temperature or gently warmed to facilitate intramolecular cyclization.

  • The reaction mixture is neutralized with a base, and the precipitated product, 4-methyl-1H-indazole-5-carbonitrile, is collected by filtration.

  • The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of 4-methyl-1H-indazole-5-carbonitrile is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource/Method
Molecular Formula C9H7N3Calculated
Molecular Weight 157.17 g/mol Calculated
Appearance Off-white to light yellow solidTypical for this class of compounds
Melting Point Not explicitly reported, but expected to be a crystalline solid with a defined melting point.Inferred from related compounds
Solubility Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and methanol.Inferred from structural analogues
pKa The N-H proton is weakly acidic, typical of indazoles.Inferred from indazole chemistry
Spectroscopic Data (Predicted and Inferred)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrazole rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants would be characteristic of the substituted indazole ring system.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule, with the nitrile carbon appearing in the characteristic downfield region.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected in the region of 2220-2260 cm⁻¹. The N-H stretching vibration of the indazole ring would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (157.17). Fragmentation patterns would be consistent with the indazole core structure.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of 4-methyl-1H-indazole-5-carbonitrile lies in its role as a versatile intermediate in the synthesis of pharmacologically active compounds. The indazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates, particularly in the area of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Applications A 4-Methyl-1H-indazole-5-carbonitrile B Functional Group Interconversion (e.g., hydrolysis of nitrile to carboxylic acid or amide) A->B C N-Alkylation/Arylation A->C D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->D E Diverse Library of Kinase Inhibitors B->E C->E D->E

Exploratory

Spectroscopic Characterization of 4-methyl-1H-indazole-5-carbonitrile: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of 4-methyl-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of 4-methyl-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides field-proven insights for accurate data acquisition and interpretation.

Molecular Structure and Overview

4-methyl-1H-indazole-5-carbonitrile is a substituted indazole, a bicyclic aromatic heterocycle. The strategic placement of the methyl and carbonitrile groups on the indazole scaffold significantly influences its electronic properties and, consequently, its spectroscopic signatures. Understanding this structure is fundamental to interpreting the data presented in the following sections.

Caption: Molecular structure of 4-methyl-1H-indazole-5-carbonitrile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For substituted indazoles, both ¹H and ¹³C NMR provide diagnostic information for structural confirmation.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-methyl-1H-indazole-5-carbonitrile is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H13.0 - 13.5br s-
H-38.2 - 8.4s-
H-67.6 - 7.8d~8.0
H-77.4 - 7.6d~8.0
C4-CH₃2.5 - 2.7s-

Causality behind Predictions:

  • N1-H: The proton on the nitrogen of the indazole ring is typically deshielded and appears as a broad singlet at a high chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

  • Aromatic Protons (H-3, H-6, H-7): The positions of these protons are influenced by the substituents. The carbonitrile group at C5 will deshield the adjacent proton at C6. The methyl group at C4 will have a shielding effect on the neighboring protons.

  • Methyl Protons (C4-CH₃): The methyl group protons will appear as a singlet in the typical alkyl region, slightly downfield due to the attachment to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring and the substituents are diagnostic.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3135 - 140
C-3a120 - 125
C-4130 - 135
C-5110 - 115
C-6125 - 130
C-7115 - 120
C-7a140 - 145
C4-CH₃15 - 20
C≡N115 - 120

Causality behind Predictions:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the substituents. Carbons attached to nitrogen (C-3, C-7a) are generally found at lower field.

  • Quaternary Carbons: The carbons bearing the methyl (C-4) and carbonitrile (C-5) groups, as well as the bridgehead carbons (C-3a and C-7a), will appear as quaternary signals in a DEPT experiment.

  • Methyl Carbon (C4-CH₃): This carbon will appear at a high field, typical for sp³ hybridized carbons.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-120 ppm.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR and DEPT spectra acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., to residual solvent peak) proc2->proc3

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-methyl-1H-indazole-5-carbonitrile and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2][3] The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it can help in observing the N-H proton.[3] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution). Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR and DEPT Acquisition: Following the ¹H NMR, acquire a ¹³C NMR spectrum. To aid in the assignment of carbon signals, it is highly recommended to run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135). These experiments will differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phasing and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[2]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-methyl-1H-indazole-5-carbonitrile will exhibit characteristic absorption bands for the N-H, C-H, C≡N, and aromatic C=C bonds.

Predicted IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (indazole)3300 - 3100Medium, broad
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch (CH₃)2980 - 2850Medium
C≡N stretch (nitrile)2240 - 2220Strong, sharp
Aromatic C=C stretch1620 - 1450Medium to strong
C-N stretch1350 - 1250Medium

Causality behind Predictions:

  • N-H Stretch: The N-H bond in the indazole ring will give rise to a broad absorption band in the region of 3300-3100 cm⁻¹, characteristic of N-H stretching in heterocyclic compounds.

  • C≡N Stretch: The carbon-nitrogen triple bond of the nitrile group is a very strong and sharp absorption, typically found in a relatively clean region of the spectrum, making it a highly diagnostic peak.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will result in a series of bands in the 1620-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

For a solid sample like 4-methyl-1H-indazole-5-carbonitrile, the thin solid film method is a reliable and straightforward technique.[4][5]

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve a small amount (~2-5 mg) of sample in a volatile solvent (e.g., CH₂Cl₂) prep2 Apply a drop of the solution onto a KBr or NaCl plate prep1->prep2 prep3 Allow the solvent to evaporate completely prep2->prep3 acq1 Place the salt plate in the sample holder of the FT-IR spectrometer prep3->acq1 acq2 Collect a background spectrum of the clean salt plate acq1->acq2 acq3 Collect the sample spectrum acq2->acq3 proc1 Perform background subtraction acq3->proc1 proc2 Identify and label significant peaks proc1->proc2

Caption: Workflow for acquiring an IR spectrum using the thin solid film method.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (2-5 mg) of 4-methyl-1H-indazole-5-carbonitrile in a few drops of a volatile solvent such as methylene chloride or acetone.[5][6]

  • Film Deposition: Apply one or two drops of the solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[4][5]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. First, collect a background spectrum of the empty beam path. Then, collect the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the wavenumbers of the significant absorption bands.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectral Data (Electron Ionization - EI)

Electron Ionization (EI) is a common technique that will likely produce a prominent molecular ion peak and several characteristic fragment ions.

m/zPredicted IonPlausible Fragmentation Pathway
157[M]⁺•Molecular ion
156[M-H]⁺Loss of a hydrogen radical
130[M-HCN]⁺•Loss of hydrogen cyanide from the indazole ring
115[M-HCN-CH₃]⁺Subsequent loss of a methyl radical
91[C₇H₇]⁺Tropylium ion (rearrangement)

Causality behind Predictions:

  • Molecular Ion ([M]⁺•): Aromatic and heterocyclic compounds generally show a stable molecular ion peak under EI conditions.[7] The molecular weight of C₉H₇N₃ is 157.17 g/mol .

  • [M-H]⁺: Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.

  • [M-HCN]⁺•: The indazole ring can undergo fragmentation with the loss of a neutral molecule of hydrogen cyanide. This is a characteristic fragmentation for many nitrogen-containing heterocycles.[8]

  • Further Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of the methyl group, leading to a cascade of smaller fragment ions.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) prep2 Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC inlet) prep1->prep2 acq1 Ionize the sample (e.g., Electron Ionization at 70 eV) prep2->acq1 acq2 Separate ions based on their mass-to-charge ratio (m/z) acq1->acq2 acq3 Detect the ions acq2->acq3 proc1 Generate the mass spectrum (Intensity vs. m/z) acq3->proc1 proc2 Identify the molecular ion peak proc1->proc2 proc3 Analyze the fragmentation pattern to confirm the structure proc2->proc3

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Introduction: Dissolve a small amount of 4-methyl-1H-indazole-5-carbonitrile in a volatile solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at different m/z values. The spectrum should be analyzed to identify the molecular ion and interpret the major fragment ions to confirm the structure of the compound.

Conclusion

The comprehensive spectroscopic analysis of 4-methyl-1H-indazole-5-carbonitrile using NMR, IR, and MS provides a detailed and self-validating characterization of its molecular structure. The predicted data and experimental protocols outlined in this guide offer a robust framework for researchers to confidently acquire and interpret the spectroscopic data for this compound and its analogs. The interplay of the methyl and carbonitrile substituents on the indazole core creates a unique spectroscopic fingerprint that can be rationally understood through the principles of chemical structure and spectroscopy.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2004). The Chemistry of Indazoles. In The Chemistry of Heterocyclic Compounds, Indazoles (Vol. 60, pp. 1-158). John Wiley & Sons, Inc.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central. Retrieved from [Link]

  • de Jager, J. J., & Smith, V. J. (2012). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3486. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wang, C., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(6), 435–451. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Synthesis of Novel N and N Indazole Derivatives. (n.d.). CORE. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

  • Sparkman, O. D. (2006). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 21(10), 26-35.
  • EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

Sources

Foundational

A Quantum Chemical Investigation of 4-methyl-1H-indazole-5-carbonitrile: A Technical Guide for Drug Discovery Professionals

Foreword: The "Why" Before the "How" In the landscape of modern drug discovery, understanding a molecule's electronic structure is not merely an academic exercise; it is a critical step in predicting its behavior, reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The "Why" Before the "How"

In the landscape of modern drug discovery, understanding a molecule's electronic structure is not merely an academic exercise; it is a critical step in predicting its behavior, reactivity, and potential as a therapeutic agent. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an attractive core for designing targeted therapies.[1] This guide focuses on a specific derivative, 4-methyl-1H-indazole-5-carbonitrile, to illustrate a robust computational workflow that can be applied to novel heterocyclic compounds.

This document is not a simple recitation of commands for a software package. Instead, it is a guided exploration of the quantum chemical calculations that unveil the electronic soul of a molecule. As researchers and drug development professionals, our goal is to move beyond empirical screening and towards rational design. The methodologies detailed herein provide a foundational toolkit for achieving that objective. We will delve into the causality behind our choice of computational methods, the significance of the parameters we select, and the interpretation of the resulting data in a drug discovery context.

Theoretical Framework: Choosing the Right Tools for the Job

The bedrock of our investigation is Density Functional Theory (DFT), a computational method that has revolutionized the study of molecular systems.[2] DFT strikes an optimal balance between computational cost and accuracy, making it feasible to study drug-sized molecules with a reasonable turnaround time.

The B3LYP Functional: A Hybrid Approach

For our calculations, we will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3] B3LYP is one of the most widely used functionals in computational chemistry for good reason.[3][4] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals. This is particularly important for describing the electronic structure of heterocyclic systems like indazole, where electron localization and delocalization play a crucial role in defining the molecule's properties.[5]

The 6-311+G(d,p) Basis Set: A Flexible Description

A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical for obtaining accurate results. We have selected the 6-311+G(d,p) basis set for this study. Let's break down what this nomenclature means:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three separate functions. This provides a high degree of flexibility to accurately model the electron distribution.

  • + : The plus sign signifies the addition of diffuse functions to heavy (non-hydrogen) atoms. Diffuse functions are large, spread-out functions that are essential for describing anions, lone pairs, and non-covalent interactions – all of which are relevant to how a drug molecule might interact with a biological target.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals from their standard shapes, which is crucial for accurately describing chemical bonds.[6]

In essence, the 6-311+G(d,p) basis set provides a robust and flexible framework for describing the electronic structure of our target molecule.[7][8]

The Computational Workflow: A Step-by-Step Protocol

The following sections detail the sequential steps for performing a comprehensive quantum chemical analysis of 4-methyl-1H-indazole-5-carbonitrile. All calculations will be performed using the Gaussian 16 software package.

Molecular Structure Preparation

As there is no experimentally determined crystal structure for 4-methyl-1H-indazole-5-carbonitrile, our first step is to build the molecule in silico.

Protocol:

  • Launch Avogadro: Open the Avogadro molecular editor.[9][10][11][12][13]

  • Build the Indazole Core: Use the draw tool to construct the indazole ring system.

  • Add Substituents: Add the methyl group at position 4 and the carbonitrile group at position 5.

  • Add Hydrogens: Use the "Add Hydrogens" function to saturate the molecule with hydrogen atoms.

  • Preliminary Optimization: Perform a preliminary geometry optimization using Avogadro's built-in force fields (e.g., UFF or MMFF94). This provides a reasonable starting geometry for the more accurate quantum mechanical calculations.

  • Save the Structure: Save the coordinates in a format compatible with Gaussian (e.g., .xyz or .gjf).

Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure.[14][15]

Protocol:

  • Create a Gaussian Input File: Create a text file with a .gjf extension.

  • Define the Calculation: The first line of the input file, known as the "route section," specifies the type of calculation. For geometry optimization, it will look like this:

    • #p: Requests verbose output.

    • B3LYP/6-311+G(d,p): Specifies our chosen functional and basis set.

    • Opt: The keyword for geometry optimization.

  • Add a Title: Leave a blank line after the route section, and then add a descriptive title for your calculation.

  • Specify Charge and Multiplicity: After another blank line, specify the charge and spin multiplicity of the molecule. For neutral 4-methyl-1H-indazole-5-carbonitrile in its ground state, this will be 0 1 (charge 0, spin singlet).

  • Input the Coordinates: Paste the coordinates from your Avogadro-generated file.

  • Run the Calculation: Submit the input file to Gaussian.[1][16][17][18]

Frequency Calculation: A Self-Validating Step

A frequency calculation serves two primary purposes:

  • Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates that the optimized structure is a saddle point (a transition state) and not a stable minimum.[19][20][21][22][23]

  • Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared to experimental infrared (IR) and Raman spectra to validate the computational model.

Protocol:

  • Use the Optimized Geometry: Start with the optimized coordinates from the previous step.

  • Modify the Gaussian Input File: Change the route section to:

    • Freq: The keyword for a frequency calculation.

  • Run the Calculation: Submit the modified input file to Gaussian.

Analysis of Molecular Properties

With a validated, optimized geometry, we can now calculate a suite of electronic properties that are crucial for understanding the molecule's potential for drug-like activity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule.

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It allows us to visualize the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. This is invaluable for predicting how the molecule might interact with a receptor, as electrostatic interactions are a key component of drug-target binding.

Population analysis methods assign partial charges to each atom in the molecule. This helps in understanding the charge distribution and identifying potential sites for electrostatic interactions.

  • Mulliken Population Analysis: A simple and computationally inexpensive method.[24][25][26][27][28]

  • Natural Bond Orbital (NBO) Analysis: A more sophisticated method that provides a more chemically intuitive picture of charge distribution and bonding interactions.[29][30][31][32][33]

TD-DFT is an extension of DFT that allows for the calculation of excited state properties. This enables us to simulate the UV-Vis absorption spectrum of the molecule, which can be directly compared to experimental data.[34][35][36]

Protocol for Property Calculations:

  • Use the Optimized Geometry: All property calculations should be performed on the final, frequency-verified optimized geometry.

  • Modify the Gaussian Input File: A single-point energy calculation is sufficient for most of these properties. The route section will look like this:

    • Pop=NBO: Requests an NBO analysis. Mulliken analysis is performed by default.

    • To obtain the necessary information for HOMO, LUMO, and MEP visualization, you will need to generate a checkpoint file (.chk) from this calculation and process it with a visualization program like GaussView.

  • For TD-DFT: A separate calculation is required with the following route section:

    • TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.

Data Presentation and Interpretation

The output from these calculations provides a wealth of quantitative data. Presenting this information in a clear and concise manner is essential for its effective use in a drug discovery pipeline.

Tabulated Data
PropertyCalculated ValueUnitsSignificance in Drug Discovery
Total Energy[Value]HartreesA measure of the molecule's stability.
Dipole Moment[Value]DebyeInfluences solubility and membrane permeability.
HOMO Energy[Value]eVRelated to the molecule's ability to donate electrons.
LUMO Energy[Value]eVRelated to the molecule's ability to accept electrons.
HOMO-LUMO Gap[Value]eVAn indicator of chemical reactivity and stability.
Key Atomic Charges (NBO)N1: [Value], N2: [Value], C5-CN: [Value], N(CN): [Value]eIdentifies potential hydrogen bond donors and acceptors.
Visualizations

Visual representations of the calculated properties are often more insightful than raw numerical data.

Workflow for Visualization:

G cluster_0 Computational Workflow cluster_1 Data Analysis & Visualization A 1. Build Molecule (Avogadro) B 2. Geometry Optimization (Gaussian: Opt) A->B Initial Coordinates C 3. Frequency Calculation (Gaussian: Freq) B->C Optimized Geometry D 4. Property Calculations (Gaussian: SP, TD-DFT) C->D Validated Minimum E HOMO/LUMO Orbitals D->E F Molecular Electrostatic Potential (MEP) D->F G Atomic Charges (NBO/Mulliken) D->G H Simulated UV-Vis Spectrum D->H

Caption: A schematic of the quantum chemical calculation and analysis workflow.

HOMO and LUMO Visualization:

The HOMO and LUMO can be visualized as 3D surfaces, where different colors represent the phase of the orbital. This allows for the identification of the regions of the molecule involved in electron donation and acceptance.

MEP Visualization:

The MEP surface provides an intuitive map of the charge distribution, highlighting regions of positive and negative electrostatic potential.

MEP_Interpretation A Negative Potential (Red) D Electron-Rich Regions (e.g., Lone Pairs, π-systems) A->D Indicates B Positive Potential (Blue) E Electron-Poor Regions (e.g., H-bond donors) B->E Indicates C Neutral Potential (Green) F Non-polar Regions (e.g., Alkyl groups) C->F Indicates

Caption: Interpretation of Molecular Electrostatic Potential (MEP) color mapping.

Conclusion: From Data to Discovery

The quantum chemical calculations detailed in this guide provide a powerful lens through which to view the properties of 4-methyl-1H-indazole-5-carbonitrile. By systematically optimizing the geometry, verifying its stability, and calculating a range of electronic properties, we can build a comprehensive profile of this molecule. This information is not an end in itself, but rather a starting point for rational drug design. The insights gained from these calculations can inform medicinal chemistry efforts by:

  • Predicting sites of metabolic attack: Regions of high electron density may be more susceptible to oxidative metabolism.

  • Guiding lead optimization: Understanding the impact of substituents on the electronic properties of the indazole core can help in designing analogs with improved potency and pharmacokinetic properties.

  • Developing pharmacophore models: The distribution of electrostatic potential and hydrogen bonding capabilities can be used to build models for virtual screening.[37]

  • Interpreting structure-activity relationships (SAR): Quantum chemical descriptors can be used as parameters in quantitative structure-activity relationship (QSAR) studies.

By integrating these computational techniques into the drug discovery workflow, we can accelerate the journey from a promising molecule to a life-changing therapeutic.

References

  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

  • Avogadro. (2022, May 23). Drawing Molecules. [Link]

  • Journal of Physical Chemistry A. (n.d.). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. [Link]

  • YouTube. (2024, September 19). How to Perform Mulliken Charge Calculation and Analysis Using Gaussian. [Link]

  • ResearchGate. (n.d.). Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p).... [Link]

  • YouTube. (2026, January 20). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. [Link]

  • University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. [Link]

  • PMC. (n.d.). Computational Methods in Drug Discovery. [Link]

  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry. [Link]

  • PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • YouTube. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. [Link]

  • ACS Publications. (n.d.). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. [Link]

  • QuantumATK. (n.d.). MullikenPopulation. [Link]

  • MDPI. (2025, September 14). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. [Link]

  • YouTube. (2021, September 7). Natural Bond Orbital (NBO) Calculation in Gaussian Explained. [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]

  • FACCTs. (n.d.). UVVis spectroscopy (UV/Vis). [Link]

  • Gaussian.com. (2020, December 16). Freq. [Link]

  • Avogadro. (2022, May 23). Drawing Molecules. [Link]

  • Learning Breeze. (2025, September 15). Practical Guide to Density Functional Theory (DFT) Calculations. [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. [Link]

  • YouTube. (2023, November 19). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. [Link]

  • CASTEP. (n.d.). Mulliken population analysis. [Link]

  • Avogadro. (n.d.). Learning Avogadro - The Molecular Editor. [Link]

  • Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis. [Link]

  • ResearchGate. (2010, August 4). Ab Initio HF and DFT/B3LYP Studies of the Aromaticity in some Heterocyclic Compounds. [Link]

  • Gaussian.com. (n.d.). Opt. [Link]

  • Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. [Link]

  • ResearchGate. (2025, December 13). Computational chemistry in structure-based drug design. [Link]

  • Chemistry Stack Exchange. (2021, May 1). What does B3LYP do well? What does it do badly?. [Link]

  • YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link]

  • YouTube. (2021, February 15). Tutorial 02: Drawing Molecules Using Avogadro. [Link]

  • YouTube. (2015, September 3). comp chem frequency vibration. [Link]

  • Oncodesign Services. (n.d.). Computational Chemistry | Drug Discovery. [Link]

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  • YouTube. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. [Link]

  • MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

  • OPUS at UTS. (n.d.). Accurate prediction of the properties of materials using the CAM-B3LYP Density Functional. [Link]

  • ResearchGate. (2022, April 26). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. [Link]

  • Qcore. (n.d.). Vibrational frequency calculations. [Link]

  • PMC. (2024, March 8). DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. [Link]

  • YouTube. (2020, July 14). Drawing a molecule in Avogadro. [Link]

  • Dr. Joaquin Barroso's Blog. (2009, November 11). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. [Link]

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Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Investigating the Degradation Pathways of 4-Methyl-1H-Indazole-5-Carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methyl-1H-indazole-5-carbonitrile. This guide is designed to provide expert insights and practical tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methyl-1H-indazole-5-carbonitrile. This guide is designed to provide expert insights and practical troubleshooting advice for your stability and degradation studies. As direct experimental data on the degradation of this specific molecule is limited, this resource synthesizes information from structurally related compounds and established principles of forced degradation to empower you to design, execute, and interpret your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My assay shows a decrease in the concentration of 4-methyl-1H-indazole-5-carbonitrile over time, but I don't see any distinct degradation peaks in my chromatogram. What could be happening?

A1: This is a common observation that can arise from several scenarios. Firstly, the degradation products may not be chromatographically active under your current analytical method conditions, or they may be highly polar and eluting with the solvent front. Secondly, the parent molecule could be degrading into multiple minor products that are below the limit of detection of your instrument. It is also possible that the degradants are not UV-active at the wavelength you are using for detection.

Troubleshooting Steps:

  • Modify your chromatographic method: Experiment with different mobile phase compositions, gradients, and pH values to improve the retention and resolution of potential polar degradants.

  • Change the detection wavelength: Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths.

  • Employ a universal detector: If available, use a mass spectrometer (MS) or a charged aerosol detector (CAD) which can detect compounds with poor or no UV chromophores.

  • Concentrate your sample: Carefully concentrate the stressed sample to increase the concentration of any minor degradation products to a detectable level.

Q2: I am observing the formation of a new peak during my forced degradation study under acidic conditions. What is the likely degradation pathway?

A2: Under acidic conditions, the nitrile group (-CN) of 4-methyl-1H-indazole-5-carbonitrile is susceptible to hydrolysis. The most probable initial degradation product would be the corresponding carboxylic acid, 4-methyl-1H-indazole-5-carboxylic acid. Further degradation of the indazole ring itself is possible under harsh acidic conditions and elevated temperatures, but hydrolysis of the nitrile is a primary and well-documented pathway for similar compounds.

Experimental Protocol:

  • Protocol for Acidic Forced Degradation:

    • Prepare a stock solution of 4-methyl-1H-indazole-5-carbonitrile in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for analysis by LC-MS to identify the m/z of the parent and any new peaks.

Q3: What degradation products should I anticipate under oxidative stress conditions?

A3: The indazole ring system is susceptible to oxidation. Based on studies of related heterocyclic compounds like benzotriazoles, oxidative degradation initiated by hydroxyl radicals often leads to the formation of hydroxylated derivatives.[1][2] For 4-methyl-1H-indazole-5-carbonitrile, you might expect the formation of various hydroxylated isomers on the benzene ring portion of the molecule. N-oxides are also a possibility.

Experimental Workflow for Oxidative Degradation Analysis:

G A Isolate Degradant (Preparative HPLC) B High-Resolution Mass Spectrometry (HRMS) A->B D Tandem Mass Spectrometry (MS/MS) A->D F Nuclear Magnetic Resonance (NMR) Spectroscopy A->F C Determine Elemental Composition B->C G Elucidate Final Structure C->G E Identify Fragmentation Patterns D->E E->G F->G

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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